molecular formula C13H14N2O2S B14569226 Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate CAS No. 61335-97-5

Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate

Cat. No.: B14569226
CAS No.: 61335-97-5
M. Wt: 262.33 g/mol
InChI Key: DNMDHNYXWNXBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Properties

CAS No.

61335-97-5

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O2S/c1-15(2)10-6-4-9(5-7-10)12-14-8-11(18-12)13(16)17-3/h4-8H,1-3H3

InChI Key

DNMDHNYXWNXBIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC=C(S2)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may terminate signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft . This action can play a role in neuronal apoptosis and other cellular processes.

Comparison with Similar Compounds

Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their substituents and biological activities. This compound is unique due to its specific substituents and the resulting chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.